

Application Notes and Protocols for Nicotinamide Riboside (NR) Supplementation in Cell Culture

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Compound of Interest

Compound Name: Nicotinamide Riboside

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Introduction

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to Nicotinamide Adenine Dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme in all living cells, essential for cellular metabolism, DNA repair, and signaling pathways. Cellular NAD⁺ levels can decline with age and in certain pathological conditions. Supplementing cell cultures with NR offers a direct method to increase intracellular NAD⁺ pools, facilitating the study of its impact on cellular health, aging, and disease.

Mechanism of Action: In mammalian cells, NR is primarily utilized through the NAD⁺ salvage pathway. Extracellular NR is transported into the cell and phosphorylated by **nicotinamide riboside** kinases (NRK1 or NRK2) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD⁺. This pathway provides an efficient route for boosting cellular NAD⁺ levels.

Data Presentation: Quantitative Summary of NR Supplementation

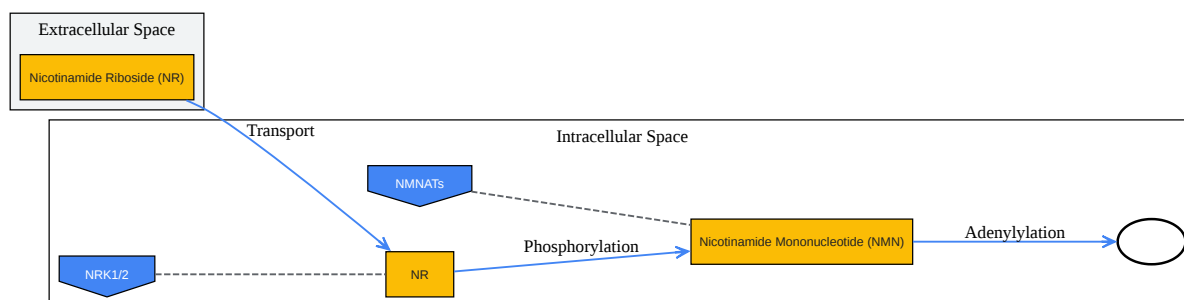
The optimal concentration and incubation time for NR treatment can vary significantly depending on the cell type and experimental goals. The following tables summarize conditions

from published studies.

Cell Line	NR Concentration	Incubation Time	Outcome
HEK293T	1 mM	24 hours	Used for NAD ⁺ metabolism assessment.[1]
HepG2	0.5 mM	Not specified	Effective for increasing the NAD ⁺ metabolome.[1]
C2C12 Myotubes	0.5 - 1 mM	24 hours	Maximal increase in intracellular NAD ⁺ levels.[2]
Hepa1.6	0.5 - 1 mM	24 hours	Maximal increase in intracellular NAD ⁺ levels.[2]
BEAS-2B	1 µM	192 hours	Induced energy stress preceding an increase in NAD ⁺ . [3]
BEAS-2B	5 - 50 µM	72 - 120 hours	Higher concentrations showed cytotoxicity.[1]

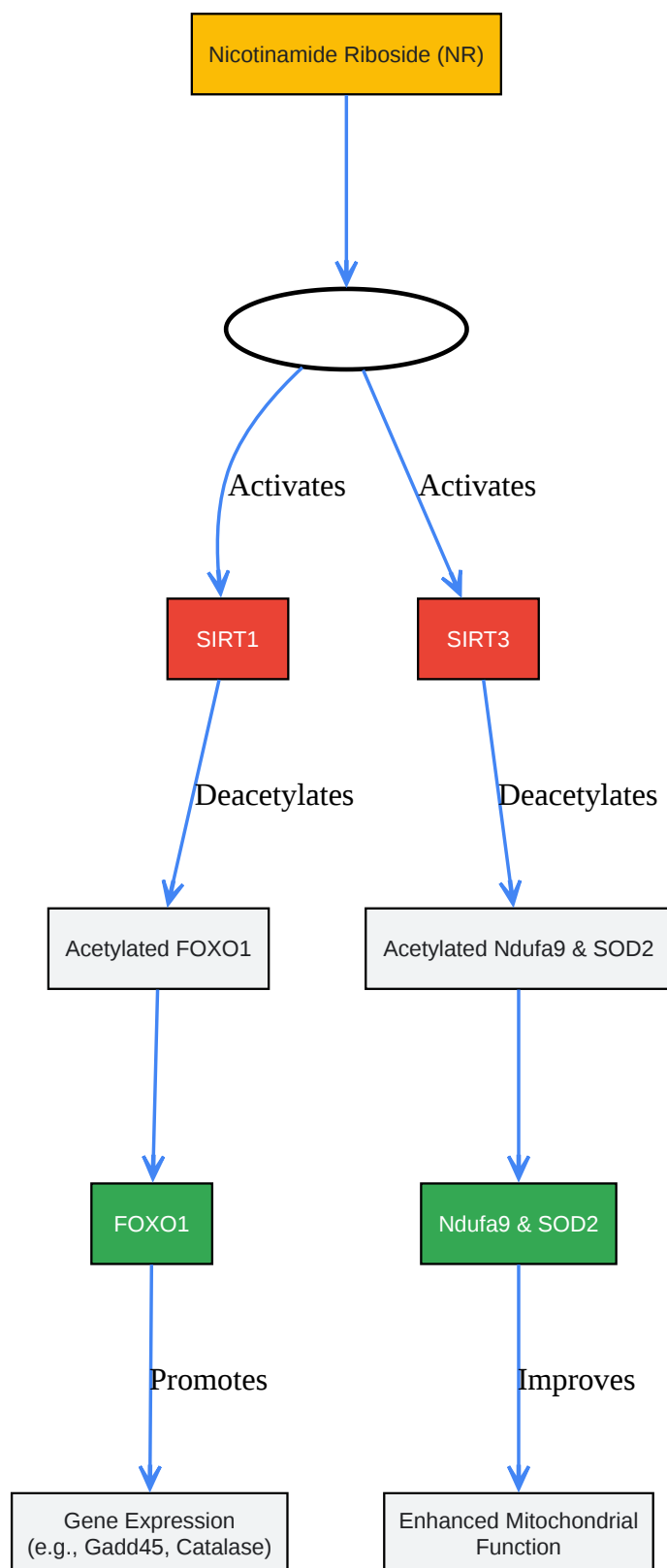
Experimental Endpoint	Cell Line	NR Concentration	Incubation Time	Observed Effect
NAD+ Levels	C2C12, Hepa1.6, HEK293T	Dose-dependent (up to 1 mM)	24 hours	Increased intracellular NAD+ content.[2]
Sirtuin Activity	C2C12	Dose-dependent	24 hours	Decreased acetylation of FOXO1 (SIRT1 target).[2]
Mitochondrial Sirtuin Activity	C2C12	Not specified	Not specified	Reduced acetylation of Ndufa9 and SOD2 (SIRT3 targets).[2]
Cell Viability	HepG3	100 - 1000 μ M	24 hours	Dose-dependent decrease in cell survival.
Cell Viability	HEK293T	100 - 1000 μ M	24 hours	No significant effect on cell viability.
Gene Expression	BEAS-2B	1 μ M	72 hours	Induced expression of NMRK1 and NAMPT.[3]

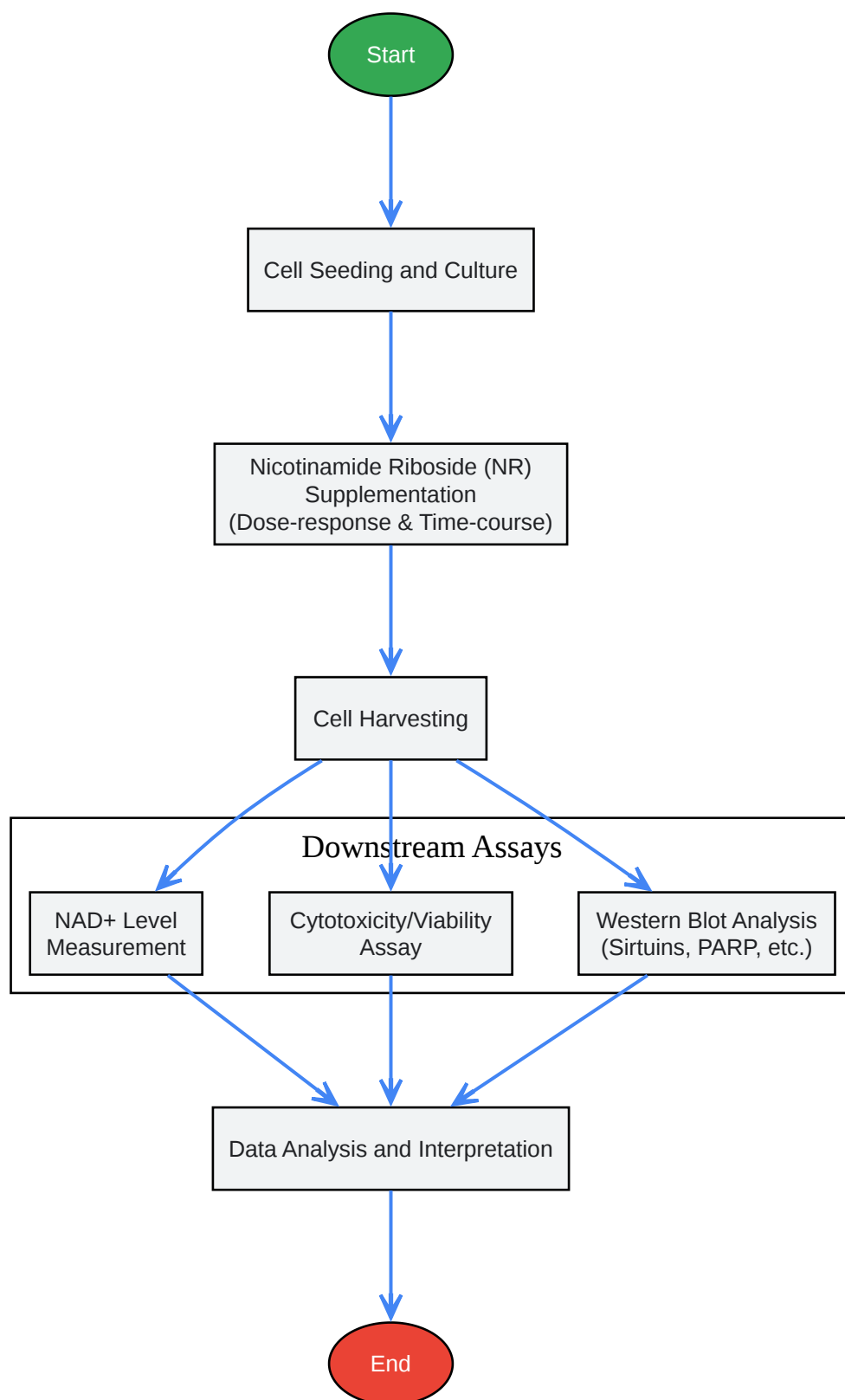
Signaling Pathways and Experimental Workflows



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NAD⁺ Salvage Pathway for NR.





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